The first-principles study of the adsorption of NH3, NO, and NO2 gas molecules on InSe-like phosphorus carbide†
New Journal of Chemistry Pub Date: 2020-05-12 DOI: 10.1039/D0NJ01612H
Abstract
The adsorption of environmental gas molecules, i.e., NH3, NO, and NO2 on the γ-PC surface has been studied using first-principles calculations. The lowest-energy configurations of these molecules on the γ-PC surface were found and the adsorption energies were calculated. The NH3, NO, and NO2 molecules were found to be physisorbed on the γ-PC surface. The analysis of the charge transfer between the molecules and the surface predicted NH3 and NO as donors to γ-PC, while NO2 acted as an acceptor to γ-PC. Remarkable changes in the band structure of γ-PC were found upon the adsorption of NO2 on its surface. In addition, significant modulations in the work function of γ-PC were observed after the adsorption of NH3 and NO.
![Graphical abstract: The first-principles study of the adsorption of NH3, NO, and NO2 gas molecules on InSe-like phosphorus carbide](http://scimg.chem960.com/usr/1/D0NJ01612H.jpg)
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Journal Name:New Journal of Chemistry
Research Products
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CAS no.: 179111-05-8
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CAS no.: 177966-61-9